molecular formula C10H11NO B031722 1-Phenylpyrrolidin-3-one CAS No. 128120-02-5

1-Phenylpyrrolidin-3-one

Cat. No.: B031722
CAS No.: 128120-02-5
M. Wt: 161.2 g/mol
InChI Key: GTZAZJLKSXIJOF-UHFFFAOYSA-N
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Description

1-Phenylpyrrolidin-3-one is a nitrogen-containing heterocyclic compound with the molecular formula C10H11NO. It is a five-membered lactam with a phenyl group attached to the nitrogen atom. This compound is of significant interest due to its diverse applications in medicinal chemistry and organic synthesis.

Biochemical Analysis

Biochemical Properties

1-Phenylpyrrolidin-3-one is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the structural characteristics of this compound, which includes a five-membered pyrrolidine ring . This structure allows this compound to efficiently explore the pharmacophore space due to sp3-hybridization .

Cellular Effects

It is known that compounds with a pyrrolidine ring, such as this compound, can influence cell function . This includes potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. This includes potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes potential threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is likely that it includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

1-Phenylpyrrolidin-3-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenylpyrrolidin-3-one has numerous applications in scientific research:

Comparison with Similar Compounds

1-Phenylpyrrolidin-3-one is similar to other pyrrolidinone derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share the five-membered lactam structure but differ in their substituents and biological activities. For example, pyrrolidin-2-one is known for its antimicrobial and anticancer properties, while pyrrolidin-2,5-dione has applications in anti-inflammatory and antidepressant therapies . The unique phenyl group in this compound contributes to its distinct chemical and biological properties.

Conclusion

This compound is a compound of great interest in various fields of research and industry. Its diverse synthetic routes, chemical reactivity, and wide range of applications make it a valuable compound for further study and development.

Properties

IUPAC Name

1-phenylpyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZAZJLKSXIJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560978
Record name 1-Phenylpyrrolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128120-02-5
Record name 1-Phenylpyrrolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylpyrrolidin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What spectroscopic data was used to elucidate the structure of 2-acetoacetyl-5-benzoyl-1-phenylpyrrolidin-3-one?

A1: The research paper mentions the use of "spectrometric methods" to confirm the structure of the synthesized compound []. While the specific techniques are not explicitly named, it's likely that a combination of the following were employed:

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